pirimiphos-ethyl-oxon

Übersicht

Beschreibung

pirimiphos-ethyl-oxon is a synthetic organophosphate insecticide widely used in agriculture and public health programs to control pests. It is a potent inhibitor of acetylcholinesterase, an enzyme critical to the nervous system of insects and mammals. This compound is known for its broad-spectrum activity and effectiveness in pest control.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pirimiphos-ethyl-oxon involves the reaction of 2-diethylamino-6-methylpyrimidin-4-yl with O,O-dimethyl phosphorothioate. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the efficacy and safety of the compound. The production methods are designed to minimize environmental impact and ensure worker safety .

Analyse Chemischer Reaktionen

Types of Reactions

pirimiphos-ethyl-oxon undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different chemical and biological properties, making them useful in various applications .

Wissenschaftliche Forschungsanwendungen

pirimiphos-ethyl-oxon has several scientific research applications, including:

Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.

Biology: Employed in studies on enzyme inhibition, particularly acetylcholinesterase inhibition.

Medicine: Investigated for its potential use in treating diseases related to acetylcholinesterase dysfunction.

Industry: Utilized in the development of new pesticides and pest control strategies.

Wirkmechanismus

pirimiphos-ethyl-oxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission, paralysis, and eventually death of the pest. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to pirimiphos-ethyl-oxon include:

Uniqueness

This compound is unique due to its specific structure, which provides a high level of acetylcholinesterase inhibition. This makes it particularly effective in pest control compared to other organophosphates. Additionally, its broad-spectrum activity and relatively low environmental persistence make it a preferred choice in various applications .

Biologische Aktivität

Pirimiphos-ethyl-oxon is an organophosphorus compound derived from pirimiphos-ethyl, a widely used insecticide. Its biological activity is primarily associated with its role as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in both insects and mammals. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and implications for human health and environmental safety.

This compound acts mainly by inhibiting AChE, leading to the accumulation of acetylcholine in synaptic clefts. This inhibition disrupts normal neurotransmission, resulting in a range of toxic effects. The process involves the phosphorylation of serine residues at the active site of AChE:

- Phosphorylation : The oxon metabolite binds to the active site of AChE, preventing the breakdown of acetylcholine.

- Cholinergic Crisis : Accumulation of acetylcholine leads to overstimulation of cholinergic receptors, causing symptoms such as muscle twitching, respiratory distress, and potentially death if not treated promptly.

Toxicity Profile

The toxicity of this compound varies based on several factors, including dosage, exposure route, and individual susceptibility. Research indicates that:

- Inhibition Potency : this compound exhibits significant inhibitory potency toward human AChE with a bimolecular inhibition rate constant () that reflects its effectiveness as a neurotoxin .

- Acute Toxicity : Symptoms can manifest rapidly following exposure, with severe cases requiring immediate medical intervention. For instance, a case study highlighted a patient who developed acute symptoms after ingestion combined with ethanol .

Case Study 1: Severe Intoxication

A 63-year-old male presented with severe intoxication after ingesting pirimiphos-methyl alongside ethanol. Initial treatment involved activated charcoal and atropine administration. Cholinesterase levels were monitored, showing significant suppression upon admission but recovery following treatment with obidoxime . This case underscores the critical need for timely diagnosis and management in cases of organophosphate poisoning.

Case Study 2: Agricultural Impact

Research on rice water weevils indicated that seed treatment with pirimiphos-ethyl significantly reduced pest infestations. The optimum dose was determined to be crucial for effective pest control while minimizing potential risks to non-target species .

Environmental Impact

This compound is also relevant in environmental studies due to its persistence and potential for bioaccumulation. It is often detected in agricultural runoff, raising concerns about water quality and ecosystem health . Regulatory guidelines emphasize monitoring and controlling levels of such pesticides to protect aquatic life and drinking water sources.

Comparative Toxicity Data

The following table summarizes the comparative toxicity data for various organophosphorus compounds:

| Compound | AChE Inhibition Potency (Mmin) | Toxicity Level (LD50) |

|---|---|---|

| This compound | 10^5 | 3 mg/kg |

| Paraoxon | 33 | 0.5 mg/kg |

| Malathion | 10^4 | 50 mg/kg |

Eigenschaften

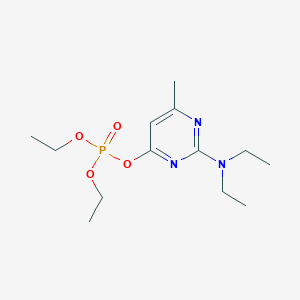

IUPAC Name |

[2-(diethylamino)-6-methylpyrimidin-4-yl] diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N3O4P/c1-6-16(7-2)13-14-11(5)10-12(15-13)20-21(17,18-8-3)19-9-4/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPIMFPJZBRGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)OP(=O)(OCC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042298 | |

| Record name | Pirimiphos-ethyl O-analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36378-61-7 | |

| Record name | Pirimiphos-ethyl o-analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036378617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirimiphos-ethyl O-analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRIMIPHOS-ETHYL O-ANALOG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7EI95045G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.